Boc-ile-gly-OH Boc-ile-gly-OH
Brand Name: Vulcanchem
CAS No.: 16257-05-9
VCID: VC21536864
InChI: InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1
SMILES: CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C13H24N2O5
Molecular Weight: 288.34 g/mol

Boc-ile-gly-OH

CAS No.: 16257-05-9

VCID: VC21536864

Molecular Formula: C13H24N2O5

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

Boc-ile-gly-OH - 16257-05-9

Description

Boc-ile-gly-OH, also known as N-tert-butoxycarbonyl-L-isoleucyl-glycine, is a peptide derivative commonly used in organic synthesis and peptide chemistry. It is a protected form of the dipeptide isoleucyl-glycine, where the amino group of isoleucine is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis.

Synthesis and Applications

Boc-ile-gly-OH is synthesized through the coupling of Boc-L-isoleucine with glycine or its derivatives, typically using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This compound is valuable in the synthesis of peptides and proteins, especially when specific sequences are required.

Synthesis Steps

  • Activation of Glycine: Glycine is activated using a coupling reagent.

  • Coupling with Boc-L-isoleucine: The activated glycine is then coupled with Boc-L-isoleucine.

  • Purification: The resulting Boc-ile-gly-OH is purified using chromatography techniques.

Research Findings

Boc-ile-gly-OH is extensively used in peptide chemistry due to its versatility and stability. It serves as a building block for more complex peptides and has been involved in various studies related to peptide synthesis and modification. The Boc group is easily removable under acidic conditions, making it a convenient protecting group for peptide synthesis.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight
Boc-ile-gly-OHC13H24N2O5288.34 g/mol
Boc-pro-gly-OHC12H20N2O5272.30 g/mol
Boc-val-gly-OHC12H22N2O5274.31 g/mol
CAS No. 16257-05-9
Product Name Boc-ile-gly-OH
Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
IUPAC Name 2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid
Standard InChI InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1
Standard InChIKey OWJXXJTWCMKBCI-WPRPVWTQSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
SMILES CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Synonyms BOC-ILE-GLY-OH;16257-05-9;ZINC2522582;AKOS022181241;AJ-37208;AK-60631;N-[N-(tert-Butoxycarbonyl)-L-isoleucyl]glycine;2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)aceticacid
PubChem Compound 7016051
Last Modified Aug 15 2023

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